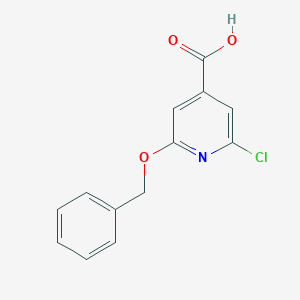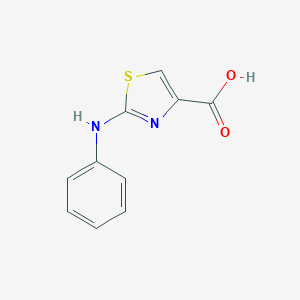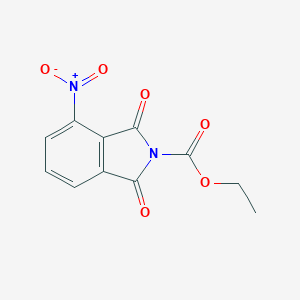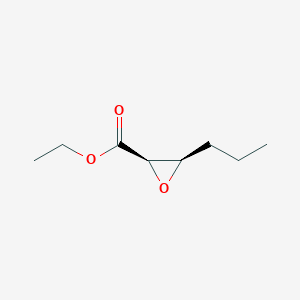
2-Chloro-6-benzyloxypyridine-4-carboxylic acid
描述
2-Chloro-6-benzyloxypyridine-4-carboxylic acid is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol. This compound is characterized by a pyridine ring substituted with a chloro group at the 2-position, a benzyloxy group at the 6-position, and a carboxylic acid group at the 4-position. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and benzyl alcohol.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with 2-chloropyridine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-6-benzyloxypyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or reduction to form benzyl alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation: Products include benzaldehyde.
Reduction: Products include benzyl alcohol.
Esterification: Products include esters of this compound.
科学研究应用
2-Chloro-6-benzyloxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-6-benzyloxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the benzyloxy and carboxylic acid groups can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
相似化合物的比较
2-Chloro-6-benzyloxypyridine-4-carboxylic acid can be compared with other similar compounds such as:
2-Chloropyridine-4-carboxylic acid: Lacks the benzyloxy group, which affects its reactivity and applications.
6-Benzyloxypyridine-4-carboxylic acid:
2-Chloro-4-carboxypyridine: Lacks the benzyloxy group, resulting in different reactivity and applications.
The presence of both the chloro and benzyloxy groups in this compound makes it unique and versatile for various chemical reactions and applications.
属性
IUPAC Name |
2-chloro-6-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-10(13(16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMINKCWBOCELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376275 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182483-63-2 | |
| Record name | 2-Chloro-6-benzyloxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)




![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)




![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)
